molecular formula C11H13NO2 B6256736 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one CAS No. 109803-67-0

5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B6256736
CAS RN: 109803-67-0
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .


Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is represented by the formula C11H13NO2 . It is a derivative of isoindole-1,3-dione, which is a widespread structural motif in a plethora of different natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindole-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one involves the reaction of 2-propyl-1H-isoindole-1,3(2H)-dione with sodium borohydride followed by oxidation with potassium permanganate to yield the desired product.", "Starting Materials": ["2-propyl-1H-isoindole-1,3(2H)-dione", "sodium borohydride", "potassium permanganate", "water", "methanol"], "Reaction": ["Step 1: Dissolve 2-propyl-1H-isoindole-1,3(2H)-dione in methanol", "Step 2: Add sodium borohydride to the solution and stir for 2 hours at room temperature", "Step 3: Add water to the reaction mixture and stir for 30 minutes", "Step 4: Add potassium permanganate to the reaction mixture and stir for 2 hours at room temperature", "Step 5: Filter the reaction mixture and wash the solid with water", "Step 6: Dry the solid to obtain 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one as a white powder."] }

CAS RN

109803-67-0

Product Name

5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.